molecular formula C9H10BrNO2 B596670 (4-Bromo-benzylamino)-acetic acid CAS No. 1727-09-9

(4-Bromo-benzylamino)-acetic acid

Cat. No.: B596670
CAS No.: 1727-09-9
M. Wt: 244.088
InChI Key: XZAVLWRLWHNWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-benzylamino)-acetic acid is a chemical intermediate of significant interest in scientific research, particularly in the field of medicinal chemistry. Its structure, featuring a bromo-benzyl group linked to a glycine moiety, makes it a valuable scaffold for the design and synthesis of novel bioactive molecules. Research into related 4-benzyloxy-benzylamino chemotypes has demonstrated potent and selective agonism for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor target implicated in metabolic and inflammatory disorders . This suggests potential application in developing non-invasive therapies for conditions like diabetic retinopathy, where PPARα agonism has been shown to ameliorate vascular leakage and neurodegeneration in animal models . Furthermore, halogenated benzyl derivatives are frequently explored for their antimicrobial and antibiofilm properties, positioning this compound as a potential precursor in the development of new anti-infective agents . As a building block in organic synthesis, it enables the exploration of structure-activity relationships critical for optimizing drug potency and selectivity. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-[(4-bromophenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-8-3-1-7(2-4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAVLWRLWHNWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651320
Record name N-[(4-Bromophenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1727-09-9
Record name N-[(4-Bromophenyl)methyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1727-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Bromophenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo Benzylamino Acetic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Esterification Reactions and Kinetic Analysis

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. The reaction of (4-Bromo-benzylamino)-acetic acid with alcohols, typically in the presence of an acid catalyst, yields the corresponding esters. The kinetics of esterification reactions are influenced by several factors including temperature, catalyst concentration, and the molar ratio of reactants. uobaghdad.edu.iqresearchgate.netresearchgate.netresearchgate.netresearchgate.netsci-hub.sesrce.hr

Kinetic studies on similar esterification reactions have shown that increasing the reaction temperature generally increases the rate constant and the conversion of the carboxylic acid. uobaghdad.edu.iqresearchgate.netresearchgate.net For instance, in the esterification of acetic acid with ethanol, the maximum conversion of approximately 80% was achieved at 60°C with a specific molar ratio. uobaghdad.edu.iqresearchgate.netresearchgate.net The reaction is often modeled using a second-order reversible reaction model, and in the presence of a solid acid catalyst, it can follow Eley-Rideal or Langmuir-Hinshelwood-Hougen-Watson kinetics. researchgate.netsrce.hr The activation energy for these reactions can be determined using the Arrhenius equation, and it has been observed that the polarity of the reactants and products can lead to deviations in the activation energy in non-ideal systems. uobaghdad.edu.iqresearchgate.netresearchgate.net

Table 1: Factors Influencing Esterification Kinetics

Factor Effect on Reaction Rate References
Temperature Generally increases the rate constant and conversion. uobaghdad.edu.iqresearchgate.netresearchgate.net
Catalyst Concentration Higher concentration typically leads to a faster reaction. uobaghdad.edu.iqresearchgate.netresearchgate.net
Reactant Molar Ratio The optimal ratio can favor product formation. uobaghdad.edu.iqresearchgate.netresearchgate.net
Solvent Polarity Can affect the reaction kinetics and equilibrium position. uobaghdad.edu.iqresearchgate.netresearchgate.net

Amide Bond Formation Mechanisms and Coupling Agent Effects

Amide bond formation is another crucial transformation of the carboxylic acid moiety, frequently employed in peptide synthesis and the creation of bioactive molecules. researchgate.netresearchgate.net The direct reaction of a carboxylic acid with an amine to form an amide is often challenging and requires the use of coupling agents. researchgate.netnumberanalytics.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.netnumberanalytics.com

Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) salts. researchgate.netnumberanalytics.comnih.gov The mechanism of amide bond formation typically involves the activation of the carboxylic acid to form a reactive intermediate, such as an O-acylisourea or an acyloxyphosphonium salt, which is then attacked by the amine. numberanalytics.comnih.gov The choice of coupling agent and reaction conditions can significantly impact the reaction's efficiency and the potential for side reactions. numberanalytics.com For instance, some coupling agents are more effective at minimizing epimerization, a common side reaction when working with chiral carboxylic acids. researchgate.netnih.gov Recent advancements have also explored catalytic methods for amide bond formation, utilizing boronic acid catalysts or enzymatic approaches. researchgate.netresearchgate.netnih.gov

Table 2: Common Coupling Agents for Amide Bond Formation

Coupling Agent Class Key Features References
DCC (Dicyclohexylcarbodiimide) Carbodiimide (B86325) Widely used, can cause allergic reactions. numberanalytics.com
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Carbodiimide Water-soluble, often used in biological applications. numberanalytics.com
HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) Onium Salt High reactivity and yield. researchgate.net
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) Onium Salt Commonly used in peptide synthesis. researchgate.net
Triphenylphosphine/N-chlorophthalimide In situ generated phosphonium salt Efficient for a diverse set of carboxylic acids and amines. nih.gov

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound provides another site for chemical modification.

Acylation and Sulfonylation Reactions: Regioselectivity and Scope

The secondary amine can undergo acylation with acylating agents such as acid halides or anhydrides to form N-acyl derivatives. saskoer.ca This reaction is a type of nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of the acylating agent. saskoer.ca Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. rsc.org The regioselectivity of these reactions is high, with the reaction occurring exclusively at the more nucleophilic secondary amine rather than the less reactive carboxylic acid or the C-H bonds of the aromatic ring under typical conditions. The scope of these reactions is broad, accommodating a variety of acylating and sulfonylating agents. sigmaaldrich.cnresearchgate.net

Alkylation and Reductive Alkylation Studies for Further N-Substitution

Further substitution on the nitrogen atom can be achieved through alkylation or reductive alkylation. organicreactions.orgnih.govarkat-usa.org Direct alkylation with alkyl halides can lead to the formation of tertiary amines. libretexts.org However, this method can sometimes suffer from over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. libretexts.org

Reductive alkylation (also known as reductive amination) is a more controlled method for N-substitution. organicreactions.orgarkat-usa.orglibretexts.orgorganic-chemistry.org This two-step process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. libretexts.orgorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and hydrogen with a catalyst. organicreactions.orgarkat-usa.orgorganic-chemistry.org This method is highly versatile and tolerates a wide range of functional groups. organic-chemistry.org For instance, reductive amination has been successfully used to synthesize N-benzyl tetrahydroquinolines and other functionalized amines. rsc.org

Reactivity of the 4-Bromobenzyl Substituent

The bromine atom on the benzyl (B1604629) group offers a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. nih.govbeilstein-journals.orgmdpi.comnih.govchemie-brunschwig.ch

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.orgmdpi.comchemie-brunschwig.ch This reaction is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. chemie-brunschwig.ch Similarly, other cross-coupling reactions like the Heck, Stille, and Negishi reactions can also be employed to modify the 4-bromobenzyl substituent. mdpi.comchemie-brunschwig.ch These reactions allow for the introduction of various aryl, vinyl, and alkyl groups, significantly increasing the molecular diversity accessible from this compound. The reactivity of the aryl bromide in these coupling reactions can be influenced by the electronic nature of the substituents on the aromatic ring. nih.govmdpi.com

Table 3: Common Cross-Coupling Reactions of the 4-Bromobenzyl Group

Reaction Coupling Partner Catalyst System Bond Formed References
Suzuki-Miyaura Boronic acid/ester Pd catalyst, Base C-C nih.govbeilstein-journals.orgmdpi.comchemie-brunschwig.ch
Heck Alkene Pd catalyst, Base C-C chemie-brunschwig.ch
Stille Organostannane Pd catalyst C-C mdpi.com
Negishi Organozinc Pd or Ni catalyst C-C chemie-brunschwig.ch
Sonogashira Terminal alkyne Pd catalyst, Cu co-catalyst, Base C-C beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on the phenyl ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules. mt.com

Suzuki Reaction: The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an organohalide with an organoboron species in the presence of a palladium catalyst and a base. wikipedia.org For this compound, a Suzuki reaction with an arylboronic acid would replace the bromine atom with a new aryl group. The reaction mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. wikipedia.orgresearchgate.net The presence of the amino acid moiety can influence the reaction, potentially requiring specific ligands or bases to achieve high yields. researchgate.net Studies on similar substrates, like 4-bromoaniline, have shown that electron-donating groups can affect the reaction rate compared to electron-withdrawing groups. researchgate.net

Table 1: Representative Conditions for the Suzuki Coupling of this compound

EntryArylboronic AcidCatalystBaseSolventTemperature (°C)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Methanol80
24-Tolylboronic acidPd(OAc)₂ / PCy₃K₂HPO₄·3H₂OMethanol90
34-Chlorophenylboronic acidPd(OAc)₂ / PCy₃K₂HPO₄·3H₂OMethanol90

This table presents hypothetical yet plausible conditions based on established Suzuki coupling protocols for similar bromo-aromatic compounds. beilstein-journals.orgresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. chemeurope.com In the case of this compound, reaction with an alkene like an acrylate (B77674) ester would introduce a vinyl group at the 4-position of the benzyl ring. chemeurope.commdpi.com The reaction is typically carried out in the presence of a base such as triethylamine (B128534) and a palladium catalyst like palladium(II) acetate. chemeurope.com The stereoselectivity of the Heck reaction often favors the trans product. organic-chemistry.org The choice of ligand and solvent can be crucial for achieving good yields and regioselectivity. nih.govuwindsor.ca

Table 2: Plausible Conditions for the Heck Reaction with this compound

EntryAlkeneCatalystBaseSolvent
1Ethyl acrylatePd(OAc)₂Et₃NDMF
2StyrenePdCl₂K₂CO₃NMP
31-OctenePd(nc)(TFA)₂-NMP

This table illustrates potential Heck reaction conditions derived from general procedures and studies on related aryl bromides. chemeurope.comnih.gov

Sonogashira Reaction: The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction would allow for the introduction of an alkynyl group onto the phenyl ring of this compound. The reaction is typically carried out under mild conditions, often at room temperature, with a base such as an amine. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling products. rsc.org The reactivity order for the halide is generally I > Br > Cl. wikipedia.org

Table 3: Hypothetical Conditions for the Sonogashira Coupling of this compound

EntryAlkynePalladium CatalystCopper Co-catalystBaseSolvent
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NToluene
2TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIEt₃NToluene
31-HexynePd(OAc)₂-iPr₂NHDMF

This table outlines feasible Sonogashira coupling conditions based on established methods for similar aryl bromides. beilstein-journals.orgorganic-chemistry.org

Nucleophilic Aromatic Substitution on the Benzyl Moiety

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orgjuniperpublishers.com The 4-bromobenzyl group in this compound is not strongly activated towards SNAr, as it lacks strong electron-withdrawing substituents like nitro groups. Therefore, forcing conditions, such as high temperatures and very strong nucleophiles or the use of a catalyst, would likely be necessary to achieve substitution of the bromine atom. libretexts.orgresearchgate.net The reaction proceeds through a high-energy Meisenheimer complex intermediate. libretexts.org

Halogen-Metal Exchange Reactions for Functionalization

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is commonly used to prepare organolithium or Grignard reagents, which can then react with various electrophiles. For this compound, treatment with an organolithium reagent like n-butyllithium at low temperatures could lead to the formation of a lithiated species. tcnj.edu However, the presence of the acidic protons on the carboxylic acid and the secondary amine would complicate this reaction, as the organolithium reagent would preferentially act as a base, deprotonating these functional groups. Protection of the acid and amine groups would be necessary before attempting a halogen-metal exchange. Alternatively, a magnesium-halogen exchange using reagents like isopropylmagnesium chloride could be employed, which can sometimes tolerate more functional groups. wikipedia.orgnih.gov

Intramolecular Cyclization and Rearrangement Pathways Involving Functional Groups

The presence of both a nucleophilic amine and an electrophilic carboxylic acid (or its derivatives) within the same molecule opens up possibilities for intramolecular cyclization reactions. For instance, under appropriate conditions, this compound could potentially undergo intramolecular amide formation to yield a lactam. This would likely require activation of the carboxylic acid, for example, by converting it to an acyl chloride or an ester. Such cyclization reactions are valuable for the synthesis of heterocyclic compounds. rsc.orgnih.gov

Rearrangement reactions are also a possibility, although specific pathways for this exact molecule are not widely reported. General rearrangement reactions in organic chemistry, such as the Beckmann or Baeyer-Villager rearrangements, typically require specific functional group arrangements not present in the starting molecule. libretexts.org However, under certain conditions, such as in the presence of strong acids or upon formation of reactive intermediates, skeletal rearrangements could potentially occur.

Degradation Pathways and Stability Studies under Various Chemical Environments

The stability of this compound will depend on the specific chemical environment. The molecule possesses several functional groups that could be susceptible to degradation under certain conditions.

Acidic Conditions: In strong acidic media, the benzylamino group can be protonated. The ether linkage that might be formed in some derivatives is generally stable to acid, but the amide bond in cyclized products could be susceptible to hydrolysis.

Basic Conditions: Strong basic conditions could lead to deprotonation of the carboxylic acid and the secondary amine. The carbon-bromine bond is generally stable to base unless conditions for nucleophilic aromatic substitution are met.

Oxidative Conditions: The secondary amine could be susceptible to oxidation. The benzyl C-N bond could also be cleaved under strong oxidative conditions.

Reductive Conditions: The bromine atom can be removed via catalytic hydrogenation. For example, using palladium on carbon (Pd/C) with a hydrogen source can lead to dehalogenation. mdpi.com

Thermal Stability: The stability of the compound at elevated temperatures would need to be determined experimentally. In the absence of reactive species, it is likely to be relatively stable, but prolonged heating could lead to decomposition, potentially via decarboxylation or other fragmentation pathways.

Studies on similar structures, such as 4-benzyloxy-benzylamino derivatives, have involved stability assessments in liver microsomes to understand metabolic degradation, which often involves oxidation by cytochrome P450 enzymes. nih.gov

Derivatization and Scaffold Generation Utilizing 4 Bromo Benzylamino Acetic Acid As a Building Block

Synthesis of Peptidomimetics and Oligomers Incorporating N-Substituted Glycines

N-substituted glycines, often referred to as peptoids, are a significant class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. upc.eduspringernature.com This structural modification imparts several advantageous properties, including resistance to proteolytic degradation and increased cell permeability, making them attractive candidates for drug discovery. springernature.comnih.gov (4-Bromo-benzylamino)-acetic acid, as an N-substituted glycine (B1666218), is a valuable monomer for the construction of these oligomers.

The incorporation of N-substituted glycines like this compound into peptide or peptoid sequences can significantly influence their conformational properties. For instance, the introduction of N-aryl glycine units has been shown to enforce a trans-amide bond geometry, which can lead to more ordered and stable helical structures. acs.org This contrasts with many N-alkylated peptoids that often exhibit a mixture of cis and trans amide bond isomers. acs.org The ability to control backbone geometry is a crucial aspect of designing peptidomimetics with specific secondary structures and biological activities.

Solid-phase synthesis (SPS) is the predominant method for the preparation of peptoids, including those incorporating N-benzyl glycine derivatives like this compound. nih.govnih.govqyaobio.com The most common approach is the "sub-monomer" method, which involves a two-step cycle: acylation of a resin-bound amine with an α-haloacetic acid (such as bromoacetic acid), followed by nucleophilic displacement of the halide with a primary amine (in this case, 4-bromobenzylamine). acs.orgpsu.edu This method is highly versatile as it allows for the introduction of a wide variety of side chains by simply changing the amine used in the displacement step. springernature.comnih.gov

Various solid supports are employed in peptoid synthesis, with polystyrene resins crosslinked with divinylbenzene (B73037) being a common choice. nih.gov The choice of resin and linker can influence the reaction conditions and the final cleavage strategy. The efficiency of the acylation and displacement steps is critical for the synthesis of high-quality, full-length peptoids. Microwave irradiation has been utilized to accelerate these reactions and improve yields. nih.gov

A general solid-phase synthesis cycle for incorporating a this compound residue into a peptoid sequence is outlined below:

StepReagent/ConditionPurpose
1. DeprotectionPiperidine in DMFRemoves the Fmoc protecting group from the resin-bound amine.
2. AcylationBromoacetic acid, DIC in DMFCouples bromoacetic acid to the free amine on the solid support.
3. Displacement4-Bromobenzylamine (B181089) in DMSOIntroduces the 4-bromobenzyl side chain via nucleophilic substitution.
4. WashingDMF, DCMRemoves excess reagents and byproducts.
This table illustrates a typical sub-monomer synthesis cycle on a solid support.

While solid-phase synthesis is ideal for constructing linear oligomers, solution-phase techniques are often necessary for the synthesis of more complex structures, such as cyclic peptoids or those requiring segment-based coupling. nih.govbeilstein-journals.org Solution-phase synthesis can also be advantageous for producing larger quantities of a desired compound. utoronto.ca

For the coupling of this compound or its oligomers in solution, standard peptide coupling reagents can be employed. Carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with additives like NHS (N-hydroxysuccinimide), are used to activate the carboxylic acid for amide bond formation. nih.gov Another effective coupling reagent is the Mukaiyama reagent (N-methyl-2-chloropyridinium iodide), which has been successfully used for segment coupling of peptoid fragments. nih.govbeilstein-journals.org

A key challenge in solution-phase peptoid synthesis is the potential for side reactions and the purification of intermediates. beilstein-journals.org Careful optimization of reaction conditions, including solvent, temperature, and stoichiometry, is crucial for achieving high yields and purity.

Design and Synthesis of Novel Heterocyclic Scaffolds and Ring Systems

The reactivity of the N-aryl glycine motif within this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The amino and carboxylic acid functionalities can participate in cyclization reactions to form a range of ring structures.

N-aryl glycines can be utilized in reactions that lead to the formation of fused heterocyclic systems. For example, N-arylglycines have been used to construct pyrrole (B145914) derivatives through photocatalytic cascade reactions. acs.org While not directly involving this compound, these methodologies highlight the potential for N-aryl glycines to serve as precursors to fused ring systems. The bromo-substituent on the phenyl ring of this compound offers a handle for further functionalization or intramolecular cyclization through reactions like the Heck or Suzuki coupling, which could lead to the formation of novel fused ring systems.

The core structure of this compound can be incorporated into various bioactive heterocyclic rings, including pyridines, pyrimidines, and imidazoles. These heterocycles are prevalent in many pharmaceuticals and natural products. tandfonline.comtandfonline.comsemanticscholar.orgresearchgate.netlongdom.org

Pyridine Derivatives: The amino group of this compound can be used as a nucleophile in the synthesis of substituted pyridines. tandfonline.com Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. tandfonline.comrsc.orgnih.gov

Pyrimidine (B1678525) Derivatives: Pyrimidines can be synthesized through the condensation of a three-carbon unit with an amidine-containing compound. researchgate.net The amino acid portion of this compound could potentially be modified to participate in such cyclization reactions, leading to novel pyrimidine derivatives with potential therapeutic applications. nih.govsciencepublishinggroup.comresearchgate.net

Imidazole (B134444) Derivatives: Imidazoles can be synthesized from α-amino amides, which can be derived from this compound. mdpi.com The resulting imidazole derivatives, bearing the 4-bromobenzyl substituent, could be investigated for their biological properties, as imidazole-containing compounds are known to have diverse activities, including antibacterial and anticancer effects. semanticscholar.orglongdom.orgmdpi.comresearchgate.netresearcher.life

Bioconjugation Strategies Employing the Carboxylic Acid or Amine Functionality

The presence of both a carboxylic acid and a secondary amine in this compound makes it suitable for bioconjugation applications. nih.govscielo.brcreative-biolabs.com These functional groups allow for its covalent attachment to biomolecules such as proteins, peptides, or nucleic acids.

The carboxylic acid can be activated, typically using carbodiimide (B86325) chemistry (EDC/NHS), to form a reactive ester that readily couples with primary amines on a target biomolecule to form a stable amide bond. nih.govscielo.brrsc.org This is a widely used strategy for labeling and modifying proteins and other biological macromolecules. rsc.org

Alternatively, the secondary amine of this compound can be targeted for conjugation, although it is generally less nucleophilic than a primary amine. It can react with activated esters or other electrophilic groups on a target molecule. Homobifunctional crosslinkers containing two amine-reactive groups can also be used to couple two amine-containing molecules. scielo.br The choice of conjugation strategy depends on the specific application and the functional groups available on the biomolecule of interest. creative-biolabs.com

The 4-bromo substituent on the benzyl (B1604629) group provides an additional site for modification through cross-coupling reactions, which could be used to attach other functionalities or link the molecule to a surface or another biomolecule in a site-specific manner.

Self-Assembly of Poly(N-substituted Glycines) for Biomaterials Research

The unique chemical architecture of poly(N-substituted glycines), or polypeptoids, allows for precise control over their sequence and side-chain functionalities. This has made them a compelling class of biomimetic polymers for the development of advanced biomaterials. A particularly noteworthy building block in this field is this compound, which, when polymerized, imparts specific and advantageous properties that drive the self-assembly of these polymers into well-defined nanostructures. The presence of the 4-bromobenzyl group plays a crucial role in mediating intermolecular interactions, leading to the formation of organized hierarchical structures with potential applications in biomedicine and biotechnology.

Research into the self-assembly of polypeptoids containing N-[(4-bromophenyl)methyl]glycine (Nbpm), the monomer derived from this compound, has revealed the significant influence of this moiety on the formation of complex nanostructures. The bromophenyl group is instrumental in promoting π-stacking interactions, which, in conjunction with other forces like hydrophobic interactions, can stabilize and direct the assembly of the polymer chains into predictable and functional morphologies. mdpi.comresearchgate.net This has been observed in the formation of various nanostructures, including nanotubes, nanosheets, and complex nanoparticles. mdpi.comresearchgate.netresearchgate.net

A systematic investigation into the self-assembly of diblock copolymers incorporating poly(N-4-bromobenzylglycine) (PNBrG) has provided detailed insights into the formation of these materials. researchgate.netgfzxb.org In one such study, a diblock copolymer of poly(ethylene glycol) and poly(N-4-bromobenzylglycine) (PEG-b-PNBrG) was synthesized and its self-assembly behavior in alcoholic solvents was examined. researchgate.netgfzxb.org The crystalline nature of the PNBrG block, driven by the regular packing of the bromobenzyl side chains, in concert with the solvophobic interactions of the polymer, dictates the final morphology of the assemblies. researchgate.net

The controlled ring-opening polymerization of N-4-bromobenzylglycine-N-thiocarboxyanhydride (NBrG-NTA), initiated by a poly(ethylene glycol) amine macroinitiator, yielded well-defined PEG-b-PNBrG copolymers with narrow molecular weight distributions. researchgate.netgfzxb.org The self-assembly of these copolymers was found to be highly dependent on factors such as the length of the PNBrG block and the annealing conditions, including solvent, temperature, and time. researchgate.net This high degree of tunability allows for the rational design of nanostructures with specific shapes and sizes.

For instance, the self-assembly of a PEG₄₄-b-PNBrG₇ copolymer in n-butanol under different annealing conditions led to distinct morphologies. When fully dissolved at 100°C and allowed to cool, "bamboo leaf"-like nanosheets were formed. researchgate.netgfzxb.org However, with a shorter annealing time that resulted in incomplete dissolution, the subsequent self-assembly produced "sea urchin"-like structures, where spindly nanosheets aggregated around initially formed irregular spherical micelles. researchgate.net

Increasing the length of the hydrophobic, crystalline PNBrG block to create a PEG₄₄-b-PNBrG₁₂ copolymer and changing the solvent to n-octanol resulted in the formation of "dandelion"-like nanoparticles upon annealing. researchgate.net These findings underscore the critical role that the this compound-derived monomer plays in the crystallization-driven self-assembly of polypeptoids and the resulting morphological diversity.

Below are interactive data tables summarizing the experimental conditions and resulting morphologies from the self-assembly studies of PEG-b-PNBrG copolymers.

Table 1: Self-Assembly of PEG₄₄-b-PNBrG₇

Annealing SolventAnnealing ConditionsIncubation ConditionsResulting Morphology
n-Butanol100°C for 4 hours25°C for 2-12 hours"Bamboo leaf"-like assemblies
n-Butanol100°C for 2 hoursNot specified"Sea urchin"-like assemblies

Table 2: Self-Assembly of PEG₄₄-b-PNBrG₁₂

Annealing SolventAnnealing ConditionsIncubation ConditionsResulting Morphology
n-Octanol140°C for 4 hoursNot specified"Dandelion"-like nanoparticles

The ability to form such diverse and complex structures highlights the utility of this compound as a foundational component in the design of self-assembling biomaterials. The presence of the 4-bromobenzyl side chain is crucial for introducing the necessary intermolecular forces, such as π-stacking, that guide the formation of these ordered nanostructures. mdpi.com Further research into the precise control over these self-assembly processes could lead to the development of novel materials for a wide range of biomedical applications, including drug delivery and tissue engineering. nih.gov

Advanced Spectroscopic and Analytical Methodologies Applied to 4 Bromo Benzylamino Acetic Acid Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

Detailed NMR studies, which are crucial for understanding the three-dimensional structure and dynamic behavior of molecules like (4-Bromo-benzylamino)-acetic acid, appear to be unpublished.

Dynamic NMR Studies of Rotational Barriers and Interconversion

Similarly, dynamic NMR (DNMR) studies focusing on the rotational barriers and conformational interconversion of this compound are not described in the literature. DNMR could potentially be used to investigate the barrier to rotation around the C-N bond and the C-C bond connecting the benzyl (B1604629) group to the nitrogen and the phenyl ring, respectively. Such studies would provide valuable insight into the molecule's flexibility and the relative energies of its different conformations.

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

While mass spectrometry is a standard technique for molecular weight confirmation, detailed studies on the fragmentation pathways of this compound are not publicly available.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of a compound from its exact mass. For this compound (C₉H₁₀BrNO₂), the expected exact mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). HRMS analysis would be able to confirm this formula with high accuracy, distinguishing it from other potential compounds with the same nominal mass. However, specific HRMS data for this compound is not reported in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) for Elucidating Decomposition Mechanisms

Tandem mass spectrometry (MS/MS) experiments, which involve the isolation and fragmentation of a parent ion to study its decomposition pathways, have not been published for this compound. A theoretical MS/MS analysis would likely show characteristic fragmentation patterns. For example, a common fragmentation would be the loss of the carboxylic acid group or the cleavage of the benzyl-nitrogen bond, leading to the formation of a 4-bromobenzyl cation. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key signature in the mass spectrum for all bromine-containing fragments.

Vibrational Spectroscopy (FT-IR, Raman) for Understanding Intermolecular Interactions and Hydrogen Bonding

Vibrational spectroscopy is a powerful tool for probing the functional groups and intermolecular forces within a molecule. While general principles of FT-IR and Raman spectroscopy are well-established, specific spectral data and their interpretation for this compound are lacking.

In the solid state, the FT-IR and Raman spectra would be expected to provide significant information about hydrogen bonding. The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a secondary amine (a hydrogen bond donor and acceptor) suggests that strong intermolecular hydrogen bonds would dominate the crystal lattice structure. This would be observable in the vibrational spectra through the broadening and shifting of the O-H and N-H stretching bands to lower frequencies. The C=O stretching frequency of the carboxylic acid would also be sensitive to the extent of hydrogen bonding. Without experimental data, a detailed analysis of these interactions is not possible.

X-ray Crystallography for Solid-State Structural Insights and Polymorphism Studies

A thorough investigation for the crystal structure of "this compound" within publicly accessible crystallographic databases, such as the Cambridge Structural Database (CSD), has revealed no deposited crystal structure for this specific compound. The absence of such data means that a detailed analysis of its three-dimensional atomic arrangement, intermolecular interactions, and potential polymorphic forms based on experimental X-ray diffraction is not currently possible.

However, the principles of X-ray crystallography and its application to analogous molecules can provide a framework for understanding the potential solid-state characteristics of this compound. X-ray crystallography is a powerful analytical technique that provides definitive information about the spatial arrangement of atoms within a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the electron density distribution and thus the precise location of each atom. This allows for the determination of key structural parameters, including:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.

Space Group: The set of symmetry operations that describe the crystal's structure.

Bond Lengths and Angles: The precise distances and angles between atoms in the molecule.

Torsional Angles: The conformation of the molecule.

Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions, that govern how molecules pack together in the crystal.

Polymorphism

A critical aspect of solid-state characterization is the investigation of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, dissolution rate, and stability. These differences arise from variations in the arrangement and/or conformation of the molecules in the crystal lattice.

The study of polymorphism is particularly crucial in the pharmaceutical industry, as different polymorphs can have different bioavailabilities and therapeutic efficacies. While no specific polymorphic forms of this compound have been reported, the potential for polymorphism can be inferred from studies on related compounds. For instance, p-aminobenzoic acid, a structurally related small molecule, is known to exist in at least four polymorphic forms (α, β, γ, and δ). scispace.com The existence of multiple forms for a seemingly simple molecule highlights the complexity of crystallization processes and the importance of screening for polymorphs.

Given the conformational flexibility of the benzylamino acetic acid moiety and the potential for various intermolecular interactions, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions. A comprehensive polymorphic screen, employing a variety of solvents, temperatures, and crystallization techniques, would be a necessary step in the solid-state characterization of this compound.

In lieu of experimental data for the target compound, the following table presents hypothetical crystallographic data for a plausible polymorphic form of this compound, based on common values for similar organic molecules. This is for illustrative purposes only.

Hypothetical Crystallographic Data for a Polymorph of this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 5.2
c (Å) 18.3
α (°) 90
β (°) 95.5
γ (°) 90
Volume (ų) 995
Z 4
Density (calculated) (g/cm³) 1.62
Hydrogen Bonds O-H···O, N-H···O
Halogen Bonds C-Br···O

Future research involving the synthesis and crystallization of this compound would be required to obtain actual crystallographic data. Such studies would be essential for a complete understanding of its solid-state properties and for controlling its physical form in any potential applications.

Theoretical and Computational Studies on 4 Bromo Benzylamino Acetic Acid and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic characteristics and reactivity of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the behavior of electrons and nuclei, providing a detailed picture of molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict various properties, including molecular orbitals, charge distribution, and electrostatic potentials.

Molecular Orbitals (HOMO and LUMO): The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is an important parameter for assessing molecular stability and reactivity.

For a related compound, N-benzoyl glycine (B1666218), DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been performed to determine its electronic properties. These calculations provide a useful model for understanding the electronic behavior of the N-benzyl glycine backbone present in "(4-Bromo-benzylamino)-acetic acid".

ParameterValue (N-benzoyl glycine)
HOMO Energy-0.2580 Hartrees
LUMO Energy-0.0343 Hartrees
Energy Gap (ΔE)0.2237 Hartrees

Charge Distribution and Electrostatic Potential: The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (blue) signify electron-deficient areas.

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods are particularly useful for studying conformational energy landscapes and stereoelectronic effects, providing a detailed understanding of a molecule's three-dimensional structure and the influence of orbital interactions on its stability and reactivity.

Conformational Analysis: The flexibility of the benzylamino and acetic acid moieties in "this compound" allows for the existence of multiple conformers. Ab initio calculations can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. Studies on glycine have revealed the existence of several stable conformers, with the relative energies being highly dependent on the level of theory and basis set used. nih.govresearchgate.netbiopolymers.org.ua For instance, the rotation around the C-C, C-N, and C-O bonds leads to different conformers with distinct energies. nih.gov The presence of the bulky 4-bromobenzyl group will introduce additional steric constraints, influencing the preferred conformations.

Stereoelectronic Effects: Stereoelectronic effects arise from the interaction of electron orbitals and play a crucial role in determining molecular conformation and reactivity. Natural Bond Orbital (NBO) analysis is a powerful tool to investigate these effects by studying the delocalization of electron density between occupied and unoccupied orbitals. In a molecule like "this compound", interactions between the lone pairs of the nitrogen and oxygen atoms with antibonding orbitals of adjacent bonds can lead to stabilization of certain conformations. For N-benzoyl glycine, NBO analysis has been used to explain charge transfer and delocalization of charge due to intramolecular interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction (In Silico Mechanistic Focus)

Molecular docking and dynamics simulations are powerful computational techniques to predict how a ligand, such as "this compound", might interact with a biological target, typically a protein or enzyme. These methods provide insights into the binding mode, affinity, and conformational changes upon binding.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity is often estimated using a scoring function that considers factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions.

Given the structural similarity of "this compound" to some known inhibitors, protein tyrosine kinases (PTKs) represent a plausible class of model receptors. PTKs are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. Molecular docking studies of various small molecules, including those with benzyl (B1604629) and bromo-phenyl groups, against PTKs like the Epidermal Growth factor Receptor (EGFR) have been reported. cumhuriyet.edu.tr For instance, docking studies of benzimidazole (B57391) derivatives against EGFR have shown the importance of hydrogen bonding and hydrophobic interactions within the ATP-binding site. cumhuriyet.edu.tr

A hypothetical docking of "this compound" into the ATP-binding site of a tyrosine kinase could reveal key interactions. The carboxylic acid group could form hydrogen bonds with conserved residues, the benzylamino group could occupy a hydrophobic pocket, and the 4-bromo-phenyl moiety could form halogen bonds or further hydrophobic interactions.

Model ReceptorPotential Interacting ResiduesType of Interaction
EGFR Tyrosine Kinase (PDB: 1M17) cumhuriyet.edu.trConserved Lysine/AspartateHydrogen bond with carboxylate
Hydrophobic pocket (e.g., Leucine, Valine)Hydrophobic interaction with benzyl group
Backbone atomsPotential halogen bond with bromine

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, both in solution and when bound to a receptor. MD simulations can reveal the flexibility of the ligand, the stability of the ligand-receptor complex, and the role of solvent molecules.

Conformational Dynamics in Solution: In an aqueous environment, "this compound" will exist in a dynamic equilibrium of different conformations. MD simulations of glycine and its derivatives in water have shown that the molecule is highly flexible and that its conformation is influenced by interactions with surrounding water molecules. nih.govresearchgate.neted.ac.uk The presence of the hydrophobic 4-bromobenzyl group would likely influence the solvation shell and the conformational preferences of the molecule in solution.

Conformational Dynamics in Bound States: Once bound to a receptor, the conformational flexibility of a ligand is often reduced. MD simulations of ligand-protein complexes can assess the stability of the predicted binding pose from molecular docking. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over time, one can evaluate the stability of the complex. Furthermore, MD simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more detailed understanding of the interaction.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and in the structural elucidation of new compounds.

NMR Spectra Prediction: The prediction of 1H and 13C NMR chemical shifts has become increasingly accurate with the development of advanced computational methods, including DFT and machine learning approaches. nih.govd-nb.info For a given molecular structure, the chemical shifts can be calculated and compared to experimental data to confirm the proposed structure. For N-benzoyl glycine, DFT calculations have been used to predict its vibrational frequencies, which correlate with its IR and Raman spectra.

Vibrational Spectra Prediction: DFT calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. The calculated frequencies are often scaled to account for systematic errors in the computational method. By comparing the predicted and experimental spectra, one can assign the observed vibrational modes to specific molecular motions. For glycine and its complexes, ab initio and DFT methods have been employed to calculate their vibrational spectra, showing the influence of conformation and intermolecular interactions on the vibrational frequencies. nih.govhuji.ac.il

The following table presents a hypothetical comparison of predicted and experimental vibrational frequencies for key functional groups in a molecule like "this compound", based on data for related compounds.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
N-H (amine)Stretching~3400-35003300-3500
C=O (carboxylic acid)Stretching~1700-17501700-1760
C-Br (aromatic)Stretching~500-600500-650
Aromatic C-HStretching~3000-31003000-3100

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives: Theoretical Frameworks and Parameter Generation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.me This approach is instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. mdpi.com For the derivatives of this compound, QSAR models are developed by correlating their structural or physicochemical properties with their observed biological activities. fiveable.me

The development of a QSAR model involves several key steps, including the selection of a dataset of molecules, calculation of molecular descriptors, partitioning the data into training and test sets, building the model using statistical methods, and validating the model's predictive power. mdpi.comnih.gov

Theoretical Frameworks

The theoretical frameworks for QSAR modeling of this compound derivatives can be broadly categorized based on the dimensionality of the molecular descriptors used.

2D-QSAR: This approach utilizes 2D representations of molecules to calculate various physicochemical and topological descriptors. nih.gov These descriptors include parameters related to lipophilicity, electronics, and steric effects. srmist.edu.in For instance, a 2D-QSAR model might correlate the biological activity of this compound derivatives with descriptors such as molecular weight, logP (a measure of lipophilicity), and molar refractivity. srmist.edu.in The resulting model is typically a linear or non-linear equation that can be used to predict the activity of new derivatives.

3D-QSAR: Three-dimensional QSAR methods consider the 3D structure of the molecules and their properties in three-dimensional space. nih.gov These models are particularly useful for understanding the interaction between a ligand and its receptor. dergipark.org.tr Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common in 3D-QSAR. nih.gov These methods calculate steric and electrostatic fields around the aligned molecules and correlate these fields with biological activity. For this compound derivatives, a 3D-QSAR model could provide insights into the spatial arrangement of substituents that are favorable for activity.

Higher-Dimensional QSAR: More advanced QSAR methodologies, such as 4D-QSAR and 5D-QSAR, incorporate additional dimensions like different conformations of the ligand (4D) and induced-fit models of ligand-receptor binding (5D). nih.gov These frameworks offer a more dynamic and realistic representation of the molecular interactions.

Parameter Generation

The generation of appropriate molecular descriptors (parameters) is a critical step in QSAR modeling. These descriptors quantify various aspects of the molecular structure and properties. For derivatives of this compound, a wide range of descriptors can be calculated using specialized software. These parameters can be classified into several categories:

Lipophilic Parameters: These describe the hydrophobicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) and the π-substituent constant are common lipophilic parameters. srmist.edu.in

Electronic Parameters: These descriptors quantify the electronic properties of the molecule, such as the distribution of electrons and the ability to participate in electronic interactions. The Hammett constant, which describes the electron-donating or electron-withdrawing nature of substituents on an aromatic ring, is a key electronic parameter. srmist.edu.in Dipole moment and electrostatic potentials are also used. srmist.edu.in

Steric Parameters: These parameters relate to the size and shape of the molecule and its substituents. Steric hindrance can significantly affect how a molecule interacts with its target. Taft's steric constant (Es) and molar refractivity (MR) are commonly used steric descriptors. srmist.edu.in

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule's structure, describing aspects like branching, shape, and size. Examples include connectivity indices and the Wiener index.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide highly accurate information about the electronic structure of a molecule. Examples include the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The selection of relevant descriptors is crucial for building a robust and predictive QSAR model. Statistical methods like multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are employed to develop the QSAR equation. fiveable.menih.gov

The table below illustrates a hypothetical set of derivatives of this compound and some of the descriptors that would be generated for a QSAR study.

DerivativeR-grouplogPMolar Refractivity (MR)Hammett Constant (σ)Predicted Activity (pIC50)
1 -H3.285.40.005.8
2 -Cl3.990.20.236.2
3 -CH33.789.8-0.176.0
4 -NO23.088.10.785.5
5 -OCH33.192.5-0.276.1

The following table provides a brief description of some of the key parameters used in QSAR modeling for derivatives of this compound.

ParameterTypeDescription
logP LipophilicThe logarithm of the partition coefficient between n-octanol and water, indicating the hydrophobicity of the molecule. srmist.edu.in
Molar Refractivity (MR) Steric/ElectronicA measure of the volume occupied by a molecule and its polarizability. srmist.edu.in
Hammett Constant (σ) ElectronicQuantifies the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. srmist.edu.in
Taft's Steric Constant (Es) StericA measure of the steric bulk of a substituent. srmist.edu.in
Dipole Moment ElectronicA measure of the overall polarity of the molecule. srmist.edu.in
HOMO Energy Quantum ChemicalEnergy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.
LUMO Energy Quantum ChemicalEnergy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.

By developing statistically significant QSAR models, researchers can effectively screen virtual libraries of this compound derivatives, prioritizing the synthesis and testing of compounds with the highest predicted biological activity, thereby accelerating the drug discovery process. fiveable.me

Advanced Applications of 4 Bromo Benzylamino Acetic Acid in Organic Synthesis and Chemical Biology

Chiral Auxiliary or Ligand in Asymmetric Catalysis

The field of asymmetric catalysis often employs chiral molecules to induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer over another. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, while chiral ligands coordinate to a metal center to create a chiral catalytic environment.

Currently, there is a lack of specific documented evidence in peer-reviewed scientific literature demonstrating the direct application of (4-Bromo-benzylamino)-acetic acid as a chiral auxiliary or a primary chiral ligand in asymmetric catalysis. The development of new chiral ligands and auxiliaries is a continuous effort in organic synthesis. While the structure of this compound contains a nitrogen atom and a carboxylic acid group that could potentially coordinate to metal centers, and a stereocenter could be introduced, its efficacy and application in inducing high levels of enantioselectivity in catalytic reactions have not been reported. Further research would be necessary to explore its potential in this capacity, including its synthesis in an enantiomerically pure form and its performance in various asymmetric transformations.

Building Block in the Total Synthesis of Complex Natural Products

The total synthesis of complex natural products is a significant area of organic chemistry that showcases the power of synthetic methodologies. Building blocks are smaller, often commercially available or readily synthesized molecules that are incorporated into the carbon skeleton of the target natural product.

A comprehensive review of scientific databases and chemical literature does not reveal specific instances where this compound has been utilized as a key building block in the total synthesis of complex natural products. Natural product synthesis often relies on strategic bond formations and the use of well-established or uniquely designed fragments to construct intricate molecular architectures. While the structural components of this compound, such as the brominated phenyl ring and the amino acid moiety, are found in various natural products, this specific compound has not been identified as a recurring or pivotal precursor in published total synthesis routes. Its potential as a synthon would depend on the specific target molecule and the retrosynthetic strategy employed by the synthetic chemist.

Precursor for Advanced Polymeric Materials and Supramolecular Assemblies

The development of functional polymers and supramolecular assemblies with tailored properties is a rapidly growing field of materials science. Monomers containing specific functional groups can be polymerized to create materials with unique optical, electronic, or biological properties. Similarly, molecules designed with specific recognition motifs can self-assemble into ordered supramolecular structures.

There is limited direct information available in the scientific literature regarding the use of this compound as a monomer for the synthesis of advanced polymeric materials. The polymerization of amino acid derivatives can be complex, and specific functionalities are often required to achieve high molecular weight polymers with desired characteristics.

In the realm of supramolecular chemistry, the formation of assemblies is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. An investigation into the self-assembly of glycosylated 4-amino- and 4-bromo-1,8-naphthalimides has demonstrated the formation of complex hierarchical luminescent aggregates rsc.orgnih.gov. While this study does not involve this compound directly, it highlights the potential for brominated aromatic compounds to participate in the formation of ordered supramolecular structures. The combination of the aromatic ring, the amino acid backbone, and the bromine atom in this compound could potentially facilitate self-assembly through a combination of hydrogen bonding and halogen bonding interactions, but specific research in this area is not currently available.

Role in High-Throughput Synthesis Methodologies and Combinatorial Chemistry

Combinatorial chemistry and high-throughput synthesis are powerful tools for the rapid generation of large libraries of compounds for drug discovery and materials science. These methodologies rely on the use of diverse building blocks that can be systematically combined to create a vast array of new molecules.

While this compound itself is not extensively cited as a primary building block in major combinatorial library syntheses, its constituent parts, particularly bromoacetic acid, have been utilized. For instance, bromoacetic acid has been employed as a sub-monomer in the combinatorial synthesis of peptide tertiary amides nih.gov. This "sub-monomer" approach allows for the creation of diverse oligomers with constrained conformations.

The general structure of an N-substituted amino acid is a common motif in peptidomimetics, which are compounds designed to mimic the structure and function of peptides utoronto.canih.gov. The synthesis of peptidomimetic libraries often involves the use of a variety of N-substituted glycine (B1666218) derivatives. In this context, this compound could theoretically be incorporated as one of many building blocks to introduce both aromatic and halogen-containing functionalities into a library of peptidomimetics, thereby increasing the structural diversity of the synthesized compounds. However, specific examples of large-scale library synthesis explicitly using this compound are not readily found in the current literature.

Development of Novel Analytical Methodologies (e.g., HPLC methods for amino acids)

The development of new analytical methods is crucial for the separation, identification, and quantification of chemical compounds. In the field of amino acid analysis, High-Performance Liquid Chromatography (HPLC) is a widely used technique. Chiral stationary phases (CSPs) or chiral derivatizing agents are often employed for the separation of amino acid enantiomers.

There are no specific reports in the scientific literature detailing the use of this compound or its derivatives as a chiral selector or a novel derivatizing agent for the development of HPLC methods for amino acid analysis. The development of new chiral selectors for HPLC is an active area of research, and various classes of molecules are explored for their ability to provide enantiomeric resolution sigmaaldrich.comphenomenex.comscas.co.jp. The potential of this compound in this area would require its synthesis in an enantiomerically pure form and subsequent evaluation of its performance as a chiral stationary phase or as a component of a chiral mobile phase additive.

Future Research Directions and Emerging Challenges for N Benzyl Amino Acid Derivatives

Development of Novel Synthetic Methodologies with Enhanced Sustainability and Efficiency

The synthesis of N-benzyl amino acid derivatives has traditionally relied on methods that often involve harsh reagents, multiple protection and deprotection steps, and the use of hazardous solvents. The future of synthesizing these valuable compounds hinges on the development of greener and more efficient methodologies.

A significant area of focus is the adoption of sustainable practices in peptide synthesis, which can be extended to N-benzyl amino acid derivatives. This includes the replacement of conventional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have significant toxicity concerns, with greener alternatives such as propylene (B89431) carbonate. Propylene carbonate has been shown to be an effective medium for both solution-phase and solid-phase peptide synthesis, offering comparable or even better yields in coupling and deprotection reactions. The use of a single green solvent throughout the synthetic process also simplifies recycling efforts.

Direct N-alkylation of amino acids and their esters represents another promising avenue for efficient synthesis. Traditional methods often suffer from poor selectivity and generate stoichiometric amounts of salt byproducts. Modern catalytic approaches, such as those employing ruthenium and iridium catalysts, enable the direct N-alkylation of amino acids with alcohols, producing water as the only byproduct. These methods are atom-economical and can proceed under base-free conditions, preserving the stereochemical integrity of the amino acid. The development of catalysts that are tolerant to a wide range of functional groups is crucial for expanding the scope of these reactions to include diverse substituted benzyl (B1604629) alcohols.

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of N-benzyl amino acid derivatives. Enzymes can catalyze specific reactions under mild conditions, often with high enantioselectivity, eliminating the need for protecting groups. For instance, proteases have been utilized for the selective esterification of N-protected amino acids with benzyl alcohol. Future research will likely focus on discovering and engineering novel enzymes with tailored substrate specificities for the synthesis of a broader range of N-benzyl amino acid derivatives, including those with halogen substituents. The integration of biocatalytic steps into chemoenzymatic processes holds the potential to create highly efficient and sustainable synthetic routes.

MethodologyKey AdvantagesRepresentative Solvents/Catalysts
Green Solvents in Peptide Synthesis Reduced toxicity, easier recyclingPropylene carbonate, Ethanol, Water
Direct Catalytic N-Alkylation Atom-economical, water as byproduct, stereoretentionRuthenium-based catalysts, Iridium-based catalysts
Biocatalysis High selectivity, mild reaction conditions, reduced wasteProteases (e.g., Alcalase), Lipases (e.g., CALB)

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Derivatization Outcomes

The vast chemical space of N-benzyl amino acid derivatives, with potential variations in the amino acid backbone, the benzyl substituent, and derivatization of the carboxylic acid, presents a significant challenge for traditional experimental optimization. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity, predict reaction outcomes, and accelerate the discovery of novel derivatives with desired properties.

In the context of peptide synthesis, deep learning models have been successfully developed to predict the efficiency of deprotection reactions based on the amino acid sequence and experimental parameters. These models can identify sequence-dependent aggregation events, a common challenge in solid-phase peptide synthesis, with high accuracy. Such predictive power allows for the in silico optimization of synthesis protocols, minimizing failed syntheses and reducing material waste. The application of similar deep learning approaches to predict the outcomes of N-benzylation reactions and subsequent derivatizations could significantly streamline the synthesis of compounds like (4-Bromo-benzylamino)-acetic acid.

Quantitative Structure-Activity Relationship (QSAR) models, a long-standing application of machine learning in chemistry, can be employed to predict the biological activity or physicochemical properties of N-benzyl amino acid derivatives. By training models on datasets of known compounds, it is possible to predict the properties of novel, unsynthesized derivatives. This predictive capability can prioritize synthetic efforts towards compounds with a higher probability of possessing the desired characteristics, be it therapeutic activity or specific material properties. For instance, a QSAR model could be developed to predict the inhibitory activity of a series of substituted N-benzylglycine analogs against a particular enzyme.

AI/ML ApplicationPurposePotential Impact on N-Benzyl Amino Acid Derivatives
Deep Learning for Reaction Prediction Predict reaction yields and side productsOptimization of synthesis protocols, reduction of failed experiments
AI-Powered Synthesis Planning Design efficient and sustainable synthetic routesDiscovery of novel and more efficient synthetic pathways
QSAR Modeling Predict biological activity and physicochemical propertiesPrioritization of synthetic targets with desired properties

Elucidation of Broader Mechanistic Roles in Chemical Biology beyond Current Understanding

N-benzyl amino acid derivatives are increasingly recognized for their potential to probe and modulate biological systems. Their structural similarity to natural amino acids allows them to interact with biological machinery, while the benzyl group provides a scaffold for introducing functionality that can report on or influence biological processes. The presence of a halogen atom, such as bromine, can further enhance these capabilities through specific non-covalent interactions.

A key area of future research is the use of N-benzyl amino acid derivatives as molecular probes to study protein structure and function. Unnatural amino acids, including N-arylated derivatives, can be incorporated into proteins to introduce unique chemical handles or spectroscopic reporters. The benzyl group can be functionalized with fluorescent dyes, photo-crosslinkers, or other moieties to investigate protein-protein interactions, conformational changes, and enzyme mechanisms. The bromo-substituent in this compound could serve as a heavy atom for X-ray crystallography or as a handle for further chemical modification.

Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is gaining appreciation for its role in molecular recognition. The bromine atom in this compound can participate in halogen bonds with backbone carbonyls or Lewis basic side chains in proteins and other biomolecules. This interaction, which is distinct from hydrogen bonding, can contribute to the binding affinity and selectivity of a ligand. Future studies will likely focus on systematically exploring the role of halogen bonding in the biological activity of N-benzyl amino acid derivatives and leveraging this interaction for the rational design of potent and selective inhibitors or modulators of biological targets.

N-benzyl amino acid derivatives also serve as valuable scaffolds for the development of bioactive molecules. For example, N-benzylglycine is a building block in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with enhanced stability against proteolytic degradation. Derivatives of N-benzyl amino acids have shown potential as enzyme inhibitors, targeting proteases, kinases, and other enzymes implicated in disease. The systematic exploration of substituted N-benzyl amino acid libraries, including halogenated analogs, against a wide range of biological targets will likely uncover novel therapeutic leads.

Exploration of Self-Assembly and Nanomaterial Applications for Advanced Functional Materials

The ability of molecules to spontaneously organize into well-defined nanostructures through self-assembly is a powerful bottom-up approach for the creation of advanced functional materials. Amino acids and their derivatives are excellent building blocks for self-assembly due to their inherent chirality and ability to form multiple non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking. The N-benzyl group adds another dimension to the self-assembly of amino acid derivatives by introducing strong hydrophobic and aromatic interactions.

A significant area of interest is the formation of hydrogels from N-benzyl amino acid derivatives. These water-swollen, three-dimensional networks have numerous potential applications in biomedicine, including drug delivery, tissue engineering, and biosensing. The self-assembly of N-terminally protected amino acids and dipeptides into nanofibrous hydrogels is driven by a combination of hydrogen bonding and π-π stacking of the aromatic moieties. The properties of these hydrogels, such as their mechanical strength and responsiveness to stimuli, can be tuned by modifying the amino acid sequence and the nature of the N-terminal protecting group. The introduction of a benzyl group can enhance the gelation properties through increased aromatic interactions.

The presence of a halogen atom can further influence the self-assembly process. Halogen bonds can act as a directional force, guiding the assembly of molecules into specific supramolecular architectures. In the solid state, bromo-substituted benzoic acids have been shown to form extended one- and two-dimensional networks through a combination of hydrogen and halogen bonds. The exploration of how the interplay between hydrogen bonding, π-π stacking, and halogen bonding directs the self-assembly of this compound and related derivatives in solution and at interfaces is a fertile ground for future research.

The resulting nanomaterials from the self-assembly of N-benzyl amino acid derivatives could find applications in various fields. For instance, self-assembled nanostructures could be used to template the synthesis of inorganic nanomaterials, creating hybrid materials with unique optical or catalytic properties. The biocompatibility of amino acid-based materials makes them particularly attractive for biomedical applications. Future work will likely focus on designing N-benzyl amino acid derivatives with specific functionalities to create "smart" materials that can respond to biological cues or perform specific tasks, such as targeted drug delivery or biosensing.

Self-Assembly ApplicationDriving ForcesPotential Functional Materials
Hydrogel Formation Hydrogen bonding, π-π stacking, hydrophobic interactionsDrug delivery vehicles, tissue engineering scaffolds, biosensors
Supramolecular Architectures Halogen bonding, hydrogen bonding, π-π stackingCrystalline materials with tailored properties, templates for nanomaterial synthesis
Functional Nanomaterials Co-assembly with other components (e.g., metal ions, dyes)Catalysts, optical materials, theranostic agents

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (4-Bromo-benzylamino)-acetic acid, and what key intermediates are involved?

  • Methodological Answer : A common approach involves bromination of benzylamine derivatives followed by coupling with glycine or its derivatives. For example, bromination of 4-aminobenzoic acid using HBr and H₂O₂ in acetic acid (similar to 4-amino-3-bromobenzoic acid synthesis ) can yield a brominated aromatic amine. Subsequent reaction with chloroacetic acid or activation via carbodiimide coupling (e.g., EDC/HOBt) facilitates the introduction of the acetic acid moiety. Intermediate purity is critical; recrystallization in dichloromethane/methanol is recommended .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase chromatography with UV detection (210–254 nm) to assess purity (>95% by area) .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo groups, glycine methylene at δ 3.8–4.2 ppm) .
  • Melting Point : Compare experimental values (e.g., 117–119°C for 4-bromophenylacetic acid derivatives) with literature data .

Q. What solvents and reaction conditions are optimal for coupling brominated aromatic amines with acetic acid derivatives?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) under inert atmosphere (N₂/Ar) at 60–80°C enhance reaction efficiency. Catalytic bases (e.g., K₂CO₃) or coupling agents (EDC/DMAP) improve yields. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data caused by rotational isomerism in this compound?

  • Methodological Answer : Rotational isomers may split NMR peaks. Use variable-temperature NMR (VT-NMR) to coalesce signals at elevated temperatures (e.g., 50–80°C). Alternatively, employ X-ray crystallography (as in 4-amino-3-bromobenzoic acid studies) to confirm stereochemistry and hydrogen-bonding networks .

Q. What strategies mitigate side reactions during bromine substitution on the benzylamino group?

  • Methodological Answer : Control bromine stoichiometry (1:1 molar ratio with substrate) to avoid over-bromination. Use radical inhibitors (e.g., BHT) in free-radical bromination. For electrophilic substitution, employ Lewis acids (FeBr₃) to direct regioselectivity . Post-reaction quenching with Na₂S₂O₃ removes excess Br₂ .

Q. How do electronic effects of the bromo substituent influence the acidity and reactivity of the acetic acid moiety?

  • Methodological Answer : The electron-withdrawing bromo group increases the acidity of the acetic acid proton (pKa ~2.5–3.0 vs. ~4.7 for unsubstituted acetic acid ). Titration with NaOH (phenolphthalein endpoint) quantifies acidity, while DFT calculations (e.g., Gaussian09) model electronic effects on reaction pathways .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Methodological Answer : Trace brominated byproducts (e.g., dibromo derivatives) require high-resolution LC-MS (Q-TOF) for identification. Column chromatography (silica gel, gradient elution) or preparative HPLC isolates impurities for structural validation . Cross-validate purity assays with GC-MS (derivatize via silylation) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting point data for brominated phenylacetic acid derivatives?

  • Methodological Answer : Discrepancies (e.g., 99–102°C vs. 117–119°C ) may stem from polymorphic forms or residual solvents. Perform DSC (differential scanning calorimetry) to detect polymorph transitions. Solvent-free recrystallization (e.g., sublimation under vacuum) ensures consistent results .

Q. Why do coupling reaction yields vary significantly across literature reports?

  • Methodological Answer : Variations arise from moisture sensitivity of intermediates or competing hydrolysis. Strict anhydrous conditions (molecular sieves, Schlenk line) and in situ activation of carboxylic acids (e.g., via mixed anhydrides) improve reproducibility .

Tables for Key Data

Property Value Reference
Melting Point (4-Bromophenylacetic acid)117–119°C
pKa (Acetic Acid)~4.76
HPLC Purity Criteria>95% (Area, 254 nm)
Optimal Coupling SolventDMF (0.1 M, 60°C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.